

A Comprehensive Technical Guide to the Physical Properties of Diisopropyl Bromomethylphosphonate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	<i>Diisopropyl bromomethylphosphonate</i>
Cat. No.:	B1587420

[Get Quote](#)

Introduction

Diisopropyl bromomethylphosphonate is a key organophosphorus intermediate widely utilized in organic and medicinal chemistry.[1][2] Its utility primarily stems from the presence of a reactive bromomethyl group, making it a valuable reagent for the synthesis of a diverse range of molecules, including pharmaceuticals and agrochemicals.[2] For researchers, drug development professionals, and synthetic chemists, a thorough understanding of its physical properties is not merely academic; it is fundamental to its safe handling, effective application in reactions, purification, and accurate characterization.

This guide provides an in-depth analysis of the essential physical and chemical properties of **diisopropyl bromomethylphosphonate**. Moving beyond a simple datasheet, we delve into the practical implications of these properties, offering field-proven insights into experimental design and execution. The protocols described herein are presented as self-validating systems, emphasizing the causality behind procedural steps to ensure data integrity and reproducibility.

Molecular Identity and Structure

Accurate identification is the cornerstone of chemical research. **Diisopropyl bromomethylphosphonate** is identified by several key descriptors.

- IUPAC Name: bis(propan-2-yl) (bromomethyl)phosphonate[3]
- CAS Number: 98432-80-5[4]
- Molecular Formula: C₇H₁₆BrO₃P[3]
- Molecular Weight: 259.08 g/mol [1][3]
- SMILES: CC(C)OP(=O)(CBr)OC(C)C[3]

The molecular structure dictates the compound's reactivity and physical behavior. The central phosphorus atom is bonded to an oxygen atom, a bromomethyl group, and two isopropoxy groups. The steric hindrance imparted by the bulky isopropyl groups influences its reactivity and solubility profile.[2]

Caption: 2D Molecular Structure of **Diisopropyl Bromomethylphosphonate**.

Physicochemical Properties: A Quantitative Overview

The macroscopic properties of a compound are a direct reflection of its molecular structure. For **diisopropyl bromomethylphosphonate**, these properties are critical for its purification, storage, and use as a reagent.

Property	Value	Significance in a Laboratory Context
Appearance	Clear, colorless liquid or viscous liquid	A quick visual check for purity. Any coloration may indicate decomposition or impurities. [3]
Boiling Point	80 °C at 1 mmHg	The high boiling point necessitates vacuum distillation for purification to prevent thermal decomposition. [5]
Density	1.329 g/mL	Essential for accurate mass-to-volume conversions when preparing reaction mixtures. [5]
Refractive Index (n ²⁰ /D)	1.4485 - 1.4535	A rapid and non-destructive method for assessing purity and confirming identity. [3][6]
Solubility	Insoluble in water	Dictates the choice of appropriate reaction solvents (typically aprotic organic solvents) and extraction procedures. [1][5]

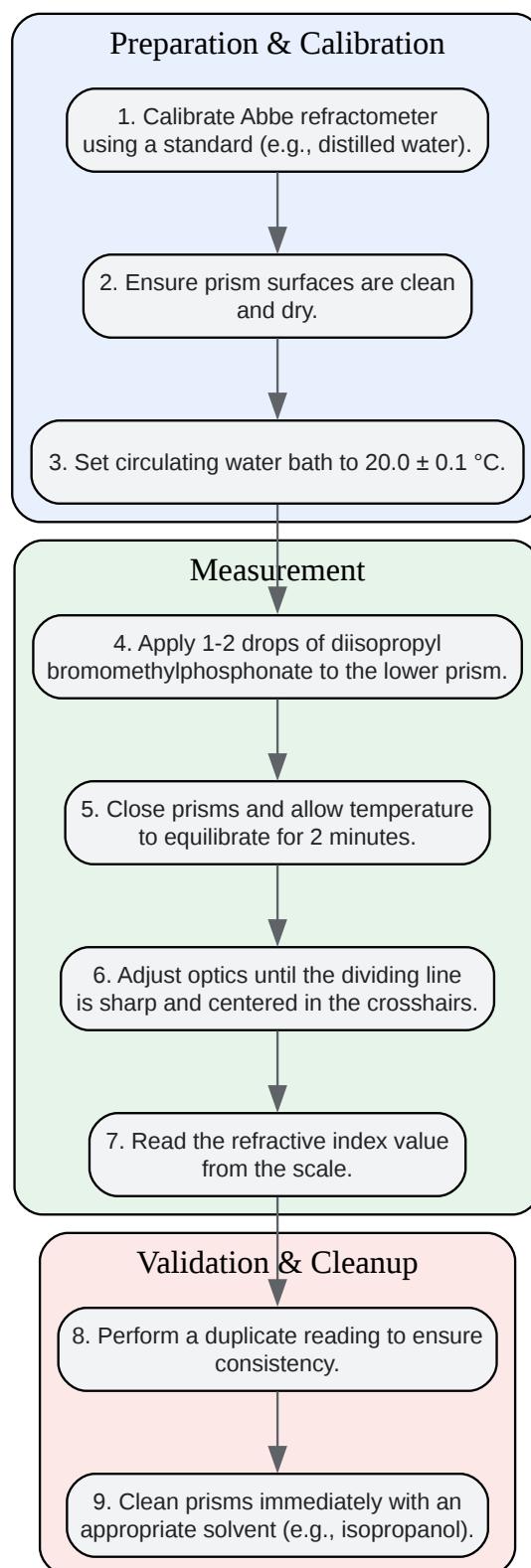
Experimental Protocols for Property Determination

The trustworthiness of physical data hinges on meticulous experimental technique. The following protocols are designed to be self-validating, incorporating calibration and control measures.

Protocol 1: Determination of Boiling Point under Reduced Pressure

The high boiling point of **diisopropyl bromomethylphosphonate** at atmospheric pressure makes it susceptible to decomposition. Therefore, its boiling point is reliably measured under reduced pressure.

Rationale: Lowering the pressure above a liquid reduces the temperature at which its vapor pressure equals the applied pressure, allowing it to boil at a lower, non-destructive temperature.


Methodology:

- **Apparatus Setup:** Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
- **Sample Preparation:** Place a small volume (e.g., 5 mL) of the compound into the distillation flask along with a magnetic stir bar or boiling chips to ensure smooth boiling.
- **Vacuum Application:** Connect the apparatus to a vacuum pump protected by a cold trap. Slowly and carefully evacuate the system to the desired pressure (e.g., 1 mmHg), monitored by a manometer.
- **Heating:** Immerse the distillation flask in a heating bath (e.g., silicone oil). Gradually increase the temperature while stirring.
- **Measurement:** Record the temperature at which a steady stream of condensate is observed on the thermometer bulb. This temperature, along with the corresponding pressure, is the boiling point.
- **Validation:** After measurement, the system should be carefully and slowly returned to atmospheric pressure to prevent bumping and contamination of the product.

Protocol 2: Measurement of Refractive Index

The refractive index is a highly sensitive physical constant that is invaluable for identity confirmation and purity assessment.

Rationale: The refractive index is a ratio of the speed of light in a vacuum to its speed in the substance. It is unique for a pure compound at a specific temperature and wavelength and changes predictably with impurities.

[Click to download full resolution via product page](#)

Caption: Workflow for the Determination of Refractive Index.

Handling, Storage, and Safety Considerations

As a reactive organophosphorus compound, **diisopropyl bromomethylphosphonate** requires careful handling to ensure personnel safety and maintain chemical integrity.

- Safety: The compound is classified as corrosive and can cause severe skin burns and eye damage.^[1] All handling should be performed in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.^[7] Eyewash stations and safety showers must be readily accessible.^[7]
- Storage: It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.^{[1][7]} The material is noted to be stable under recommended storage conditions, but should be kept away from oxidizing agents and moisture to prevent degradation.^[1]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.^[7]

Conclusion

Diisopropyl bromomethylphosphonate is a valuable synthetic building block whose physical properties are integral to its successful application. Its high boiling point, insolubility in water, and characteristic refractive index are key parameters that guide its purification, handling, and quality control. By employing the robust, self-validating protocols outlined in this guide, researchers can ensure the generation of reliable data, leading to more consistent and reproducible scientific outcomes. A comprehensive understanding and careful application of this knowledge are paramount for any scientist working with this versatile reagent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diisopropyl bromomethylphosphonate, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. CAS 98432-80-5: Diisopropyl bromomethylphosphonate [cymitquimica.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Diisopropyl bromomethylphosphonate | C7H16BrO3P | CID 4366885 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIISOPROPYL BROMOMETHYLPHOSPHONATE | 98432-80-5 [chemicalbook.com]
- 6. Diisopropyl bromomethylphosphonate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 7. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to the Physical Properties of Diisopropyl Bromomethylphosphonate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1587420#physical-properties-of-diisopropyl-bromomethylphosphonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

